molecular formula C6H16N2 B1266718 (3-Amino-2-methylpropyl)dimethylamine CAS No. 6105-72-2

(3-Amino-2-methylpropyl)dimethylamine

Cat. No.: B1266718
CAS No.: 6105-72-2
M. Wt: 116.2 g/mol
InChI Key: DAMJSIMZZSEQRD-UHFFFAOYSA-N
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Description

(3-Amino-2-methylpropyl)dimethylamine: is an organic compound with the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-methylpropyl)dimethylamine typically involves the reaction of 2-methylpropylamine with dimethylamine under controlled conditions . The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-2-methylpropyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Compounds with different functional groups replacing the amino group.

Comparison with Similar Compounds

Comparison: (3-Amino-2-methylpropyl)dimethylamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the dimethylamine group enhances its nucleophilicity, making it more reactive in substitution reactions .

Properties

IUPAC Name

N',N',2-trimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(4-7)5-8(2)3/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJSIMZZSEQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976547
Record name N~1~,N~1~,2-Trimethylpropane-1,3-diamine
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6105-72-2
Record name N1,N1,2-Trimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6105-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,2-Trimethylpropane-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006105722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,2-Trimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,2-trimethylpropane-1,3-diamine
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